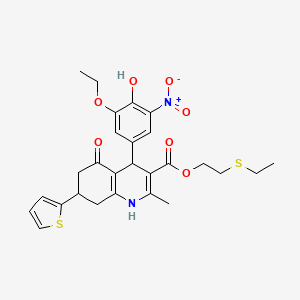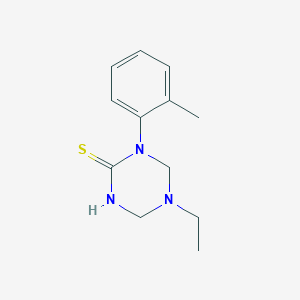![molecular formula C20H17BrN2O4S B11597519 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11597519.png)
3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a complex organic compound that features a benzoic acid core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid involves multiple steps, including:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling reactions: The thiazolidinone derivative is then coupled with a benzoic acid derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Some derivatives of this compound have shown promising biological activities, including antimicrobial and anticancer properties.
Medicine
Drug Development: The compound and its derivatives are being explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it could interfere with cell division or induce apoptosis through specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-chloro-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
- 3-[(2-fluoro-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid
Uniqueness
The presence of the bromine atom in 3-[(2-bromo-4-{(Z)-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in how the compound interacts with biological targets or undergoes chemical reactions.
Eigenschaften
Molekularformel |
C20H17BrN2O4S |
|---|---|
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
3-[[2-bromo-4-[(Z)-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C20H17BrN2O4S/c1-22-20-23(2)18(24)17(28-20)10-12-6-7-16(15(21)9-12)27-11-13-4-3-5-14(8-13)19(25)26/h3-10H,11H2,1-2H3,(H,25,26)/b17-10-,22-20? |
InChI-Schlüssel |
QIPVOQXRHPDYAT-NFFGIOBBSA-N |
Isomerische SMILES |
CN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)Br)/S1)C |
Kanonische SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)Br)S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11597444.png)
![ethyl {2-chloro-4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11597445.png)
![Methyl 4-{[(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11597451.png)
![2-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11597462.png)
![(5Z)-5-({2-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597473.png)
![isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597478.png)
![5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11597480.png)

![5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11597493.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597501.png)

![N-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-benzyl]-butyramide](/img/structure/B11597510.png)
![N-[3-methoxy-2-(thiophen-2-ylmethoxy)benzyl]-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethanamine](/img/structure/B11597511.png)

